5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)-
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Overview
Description
5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- is a heterocyclic compound that contains a thiazole ring substituted with a methyl group and a 4-methylphenyl group
Preparation Methods
The synthesis of 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of 4-methylthiazole-5-carboxaldehyde as a starting material, which is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- can be compared with other similar compounds such as:
4-Methyl-2-thiazolecarboxaldehyde: Similar in structure but lacks the 4-methylphenyl group.
2-Thiazolecarboxaldehyde: Contains a thiazole ring but with different substituents.
Thiazole-5-carboxaldehyde: Another thiazole derivative with different functional groups. The uniqueness of 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-3-5-10(6-4-8)12-13-9(2)11(7-14)15-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBZRPNXHGEKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486893 |
Source
|
Record name | 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-28-1 |
Source
|
Record name | 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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